molecular formula C19H17N3O2 B6590506 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1092333-02-2

5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B6590506
CAS No.: 1092333-02-2
M. Wt: 319.4 g/mol
InChI Key: VJYUFCYKCXFFHF-UHFFFAOYSA-N
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Description

5-Benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one is a polycyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with benzoyl (C₆H₅CO-) and phenyl (C₆H₅) groups. Its structure combines fused pyrazole and pyridine rings, with hydrogenation across multiple positions contributing to conformational flexibility. Evidence suggests its synthesis involves hydrazine hydrate-mediated cyclization of precursors like 3,3-bis(alkylthio)acrylonitriles , and it is available as a dihydrochloride salt for pharmaceutical applications .

Properties

IUPAC Name

5-benzoyl-2-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18(14-7-3-1-4-8-14)21-12-11-17-16(13-21)19(24)22(20-17)15-9-5-2-6-10-15/h1-10,20H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYUFCYKCXFFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by acylation with benzoyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific enzymes makes it a candidate for targeted therapy .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with molecular targets such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects. The pathways involved include cell signaling and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Differences
Target Compound (5-benzoyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one) Pyrazolo[4,3-c]pyridin-3-one Benzoyl (C₆H₅CO-), Phenyl (C₆H₅) ~325.36* High lipophilicity due to aromatic groups
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridin-3-one Pyrazolo[4,3-c]pyridin-3-one Ethyl (C₂H₅), Piperazinyl carbonyl, 2-fluorophenyl 421.45 Enhanced solubility via piperazine; fluorophenyl improves CNS targeting
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo-pyridin-6(3H)-one Chromeno-pyrazolo-pyridinone Thienopyrimidinyl, Chromeno group ~520.52 Extended π-system for DNA intercalation
3-(Pyridin-4-yl)-pyrazolo[3,4-d]pyrimidine-4,6-dione Pyrazolo[3,4-d]pyrimidine Pyridinyl, Dichlorobenzene 240.52 Pyrimidine dione core enhances H-bonding
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one Pyrazolo[3,4-c]pyridin-3-one None (parent structure) ~163.18 Positional isomer; simpler scaffold

*Calculated based on formula C₁₉H₁₇N₃O₂.

Key Observations:
  • Piperazine-containing analogs (e.g., ) exhibit improved aqueous solubility due to their basic nitrogen atoms .
  • Pyrazolo[3,4-d]pyrimidine-diones () feature a dual carbonyl system, enabling stronger hydrogen-bonding interactions .
  • Positional Isomerism : Pyrazolo[3,4-c]pyridin-3-one () differs in ring fusion position, altering electronic distribution and steric accessibility compared to the target compound .
Key Findings:
  • The target compound’s derivatives (e.g., 1H-pyrazolo[4,3-c]pyridines) demonstrated moderate antibacterial and antifungal activity in vitro, attributed to their planar aromatic systems disrupting microbial membranes .
  • Chromeno-fused derivatives () may exhibit anticancer properties due to extended π-system intercalation into DNA .

Biological Activity

5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure features a pyrazole ring fused with a pyridine ring and is characterized by the presence of benzoyl and phenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C19H17N3O2C_{19}H_{17}N_3O_2 with a molecular weight of approximately 317.36 g/mol. The compound's structure can be summarized as follows:

PropertyValue
IUPAC Name5-benzoyl-2-phenyl-1H-pyrazolo[4,3-c]pyridin-3-one
Molecular FormulaC₁₉H₁₇N₃O₂
Molecular Weight317.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes such as signal transduction and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition: The compound inhibits enzymes involved in critical metabolic pathways.
  • Cell Signaling Disruption: It affects pathways that regulate cell growth and survival.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity:
    • Studies have shown promising results against various bacterial strains. For example, derivatives of pyrazolo[3,4-b]pyridine have demonstrated significant activity against Mycobacterium tuberculosis .
  • Anticancer Properties:
    • The compound has been evaluated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
  • Anti-inflammatory Effects:
    • Research indicates potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of pyrazolopyridine derivatives related to this compound:

  • Study on Antimicrobial Activity: A recent study synthesized various derivatives and tested them against M. tuberculosis. The results indicated that specific substitutions enhanced antimicrobial potency .
  • Cancer Cell Line Studies: In vitro assays on cancer cell lines revealed that certain derivatives exhibited cytotoxic effects by inducing apoptosis through caspase activation .

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